Lucerastat is an iminosugar currently under investigation for its potential in substrate reduction therapy (SRT). [] It functions as a glucosylceramide synthase (GCS) inhibitor. [, ] This enzyme plays a crucial role in the initial step of glycosphingolipid (GSL) synthesis. [, ] By inhibiting GCS, Lucerastat aims to reduce the production of GSLs, which accumulate to detrimental levels in certain lysosomal storage disorders. [, ]
Mechanism of Action
Lucerastat exerts its therapeutic effect by inhibiting GCS, the enzyme responsible for the first step in GSL synthesis. [, ] This inhibition leads to a decrease in the production of GSLs, including glucosylceramide, lactosylceramide, and globotriaosylceramide (Gb3). [, ] In the context of diseases like Fabry disease, where Gb3 accumulation causes cellular dysfunction and organ damage, Lucerastat's action aims to restore a healthy balance of GSLs within cells. [, , ] Studies using cultured fibroblasts from Fabry patients demonstrated that Lucerastat effectively lowered Gb3 levels in a dose-dependent manner, suggesting its potential as a treatment option for this disorder. []
Applications
Fabry Disease Research: Lucerastat is extensively studied for its potential to treat Fabry disease, a genetic disorder caused by α-galactosidase A deficiency. [, , , , ] The deficiency leads to the accumulation of Gb3, causing cellular dysfunction and organ damage. Lucerastat, by inhibiting GCS and thereby reducing Gb3 synthesis, offers a potential therapeutic strategy for Fabry disease. [, , , ] Studies have shown its ability to lower Gb3 levels in both in vitro and in vivo models of Fabry disease. [, , ]
Investigating GSL's Role in Diseases: Beyond Fabry disease, Lucerastat serves as a valuable tool for researchers to investigate the broader roles of GSLs in various diseases. [] For example, preclinical studies suggest a potential link between GSL accumulation and acute kidney injury and polycystic kidney disease. [] Utilizing Lucerastat as a GCS inhibitor in these contexts allows researchers to delve deeper into these relationships and potentially uncover novel therapeutic targets.
Exploring SRT for Other Lysosomal Storage Disorders: Given its mechanism of action targeting GSL synthesis, Lucerastat's therapeutic potential extends to other lysosomal storage disorders characterized by GSL accumulation. [, ] Further research is necessary to explore its efficacy and safety in these specific disease contexts.
Future Directions
Clinical Trials for Fabry Disease: While promising, current research on Lucerastat for Fabry disease is primarily in preclinical and early clinical phases. [, ] Future research should focus on larger, longer-term clinical trials to definitively assess its efficacy, safety, and optimal dosing strategies in Fabry patients. [, ] This includes investigations into its use as monotherapy and as an adjunct to existing enzyme replacement therapies. [, ]
Understanding Long-Term Effects: Further research is needed to evaluate Lucerastat’s long-term effects and potential for adverse events, particularly regarding its impact on ceramide accumulation, which has been linked to exacerbated kidney injury in some preclinical models. []
Expanding Applications to other Diseases: Future research should explore Lucerastat’s potential in treating other GSL-related disorders beyond Fabry disease, such as Gaucher disease. []
Related Compounds
Glucosylceramide
Compound Description: Glucosylceramide is a simple glycosphingolipid and serves as the precursor for the synthesis of more complex glycosphingolipids, including globotriaosylceramide (Gb3) [, , ]. It is synthesized by the enzyme glucosylceramide synthase (GCS).
Relevance: Glucosylceramide is a key substrate of the enzyme that lucerastat inhibits, glucosylceramide synthase. Lucerastat's mechanism of action involves reducing the production of glucosylceramide, which in turn, lowers the levels of downstream glycosphingolipids like Gb3 [, , ]. This makes glucosylceramide directly relevant to understanding the therapeutic potential of lucerastat.
Globotriaosylceramide (Gb3)
Compound Description: Globotriaosylceramide (Gb3) is a glycosphingolipid that accumulates in various tissues of patients with Fabry disease due to mutations in the α-galactosidase A (α-GalA) gene, leading to a deficiency in the enzyme responsible for its breakdown [, , , , ]. This accumulation contributes to the development of various symptoms, including pain, kidney dysfunction, and heart problems.
Relevance:Lucerastat aims to reduce the accumulation of Gb3 by inhibiting glucosylceramide synthase, an enzyme upstream in the glycosphingolipid synthesis pathway [, , ]. Therefore, Gb3 serves as a crucial biomarker for assessing the efficacy of lucerastat in treating Fabry disease.
Lactosylceramide
Relevance: Similar to glucosylceramide, lactosylceramide is also reduced in the plasma of Fabry patients treated with lucerastat []. This suggests that lucerastat's inhibition of GCS effectively reduces the levels of multiple glycosphingolipids downstream of glucosylceramide.
Globotriaosylsphingosine
Compound Description: Globotriaosylsphingosine, also known as lyso-Gb3, is a deacylated form of Gb3 and is considered a biomarker for Fabry disease [, ].
Migalastat
Compound Description: Migalastat is an orally available pharmacological chaperone that binds to and stabilizes the mutated form of α-GalA in some patients with Fabry disease, increasing its activity and promoting the breakdown of Gb3 [, ].
Venglustat
Compound Description: Venglustat is another glucosylceramide synthase inhibitor being investigated as a potential substrate reduction therapy for Fabry disease and other glycosphingolipid storage disorders [].
Eliglustat
Compound Description: Eliglustat is a glucosylceramide synthase inhibitor that is currently approved for the treatment of Gaucher disease, another lysosomal storage disorder characterized by the accumulation of glucosylceramide [].
Agalsidase alfa and Agalsidase beta
Compound Description: Agalsidase alfa and agalsidase beta are recombinant forms of the α-GalA enzyme, used as enzyme replacement therapies (ERT) for Fabry disease [, , ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
LSD (D-tartrate) (solution) is an analytical reference material categorized as a lysergamide. LSD has hallucinogenic properties. LSD is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications. Lysergide tartrate is discontinued (DEA controlled substance)
Lysicamine is an alkaloid antibiotic and an oxoaporphine alkaloid. It has a role as a metabolite. Lysicamine is a natural product found in Aquilegia oxysepala, Goniothalamus amuyon, and other organisms with data available.
Kinetics of the reaction of 2-methyl-2-imidazoline with sulfate and hydrogen phosphate radicals has been investigated by flash-photolysis. Rate constant for the reaction was reported to be 108-109M-1s-1. 2-Methyl-2-imidazoline is monomethyl derivative of imidazoline. The self-association of 2-methyl-2-imidazoline was studied in aqueous solution, at different pH values, by ultraviolet spectroscopy. Lysidine is a Drug / Therapeutic Agent
L-lysine 2-naphthylamide is an L-lysine derivative that is the amide obtained by formal condensation of the carboxy group of L-lysine with the amino group of 2-naphthylamine. It has a role as a chromogenic compound. It is a N-(2-naphthyl)carboxamide, an amino acid amide and a L-lysine derivative.
LYS01 free base is a new lysosomal autophagy inhibitor. Lys01 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency. The trihydydrochloride salt of LYS01 is called LYS05. Lys05, a water-soluble salt of Lys01, more potently accumulates within and deacidifies the lysosome, resulting in impaired autophagy and tumor growth.